Tris(2-chloroethoxy)silane
Overview
Description
Tris(2-chloroethoxy)silane is an organosilicon compound with the chemical formula C_6H_13Cl_3O_3Si. It is a colorless to pale yellow liquid that is primarily used as a precursor in the synthesis of other organosilicon compounds. The compound is characterized by the presence of three 2-chloroethoxy groups attached to a central silicon atom, making it a versatile reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2-chloroethoxy)silane can be synthesized through the reaction of silicon tetrachloride with 2-chloroethanol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction is as follows:
SiCl4+3HOCH2CH2Cl→Si(OCH2CH2Cl)3+3HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of 2-chloroethanol to silicon tetrachloride under controlled temperature and pressure conditions. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Tris(2-chloroethoxy)silane undergoes various types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.
Substitution: The 2-chloroethoxy groups can be substituted with other nucleophiles, such as alcohols or amines.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Other silanes or silanols in the presence of catalysts like acids or bases.
Substitution: Nucleophiles such as alcohols, amines, or thiols under mild to moderate temperatures.
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Condensation: Siloxanes and water.
Substitution: Substituted silanes and by-products depending on the nucleophile used.
Scientific Research Applications
Tris(2-chloroethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: Employed in the modification of biomolecules and surfaces to introduce silane functionalities.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism by which tris(2-chloroethoxy)silane exerts its effects is primarily through the formation of siloxane bonds. The compound reacts with hydroxyl groups on surfaces or molecules, leading to the formation of stable Si-O-Si linkages. This property makes it valuable in surface modification and the synthesis of siloxane-based materials. The molecular targets and pathways involved include the hydroxyl groups on substrates and the silicon atom in the compound .
Comparison with Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Triethoxysilane: Commonly used in the production of silanes and siloxanes.
Trichlorosilane: A precursor for the production of high-purity silicon and various silicon-based compounds.
Uniqueness: Tris(2-chloroethoxy)silane is unique due to the presence of 2-chloroethoxy groups, which provide specific reactivity and functionality not found in other similar compounds.
Properties
InChI |
InChI=1S/C6H12Cl3O3Si/c7-1-4-10-13(11-5-2-8)12-6-3-9/h1-6H2 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILVDQLVCPVRCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)O[Si](OCCCl)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884452 | |
Record name | Silane, tris(2-chloroethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10138-79-1 | |
Record name | Silane, tris(2-chloroethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, tris(2-chloroethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, tris(2-chloroethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2-chloroethoxy)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.340 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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